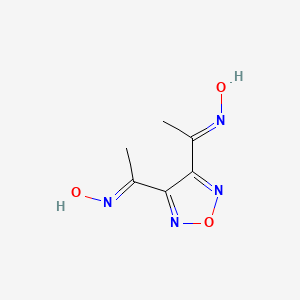![molecular formula C24H33N3O3S B15283998 2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15283998.png)
2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound that belongs to the class of thiazoloisoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to an isoindole moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable α-haloketone with a thiourea derivative under basic conditions.
Formation of the Isoindole Moiety: The isoindole moiety can be constructed via a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.
Coupling of the Thiazole and Isoindole Rings: The thiazole and isoindole rings can be coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Piperidinylcarbonyl Group: The piperidinylcarbonyl group can be introduced through an acylation reaction using piperidine and a suitable acyl chloride.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylcarbonyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Amines, thiols, alkyl halides
Hydrolysis: HCl, NaOH, H2O
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Studies have shown that it may exhibit antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure and biological activity make it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s ability to bind to these targets and modulate their activity is the basis for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoloisoindole Derivatives: Compounds with similar thiazoloisoindole structures, such as 2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide, share similar biological activities and synthetic routes.
Piperidinylcarbonyl Compounds: Compounds containing the piperidinylcarbonyl group, such as N-(1-piperidinylcarbonyl)butyl derivatives, exhibit similar reactivity and biological properties.
Uniqueness
The uniqueness of 2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide lies in its specific combination of structural features. The presence of both the thiazoloisoindole and piperidinylcarbonyl moieties in a single molecule provides a unique platform for exploring new chemical reactions and biological activities.
Properties
Molecular Formula |
C24H33N3O3S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(3S)-2,2-dimethyl-N-[(2R,3S)-3-methyl-1-oxo-1-piperidin-1-ylpentan-2-yl]-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C24H33N3O3S/c1-5-15(2)18(22(30)26-13-9-6-10-14-26)25-20(28)19-24(3,4)31-23-17-12-8-7-11-16(17)21(29)27(19)23/h7-8,11-12,15,18-19,23H,5-6,9-10,13-14H2,1-4H3,(H,25,28)/t15-,18+,19-,23?/m0/s1 |
InChI Key |
GLRBRGKHYINNPQ-ANPLKQMMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N1CCCCC1)NC(=O)[C@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCCC1)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
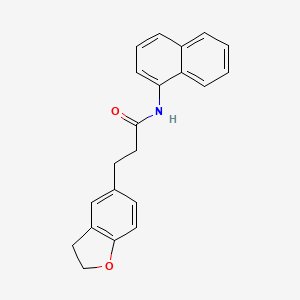
![1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B15283934.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15283940.png)
![7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B15283942.png)
![(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)
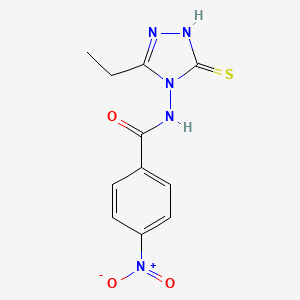
![Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B15283965.png)
![2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol](/img/structure/B15283967.png)
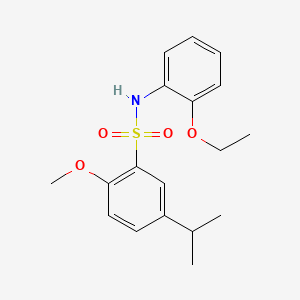
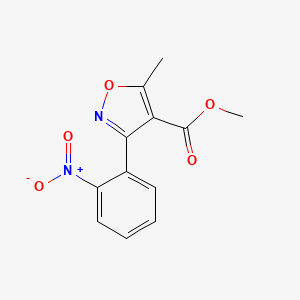
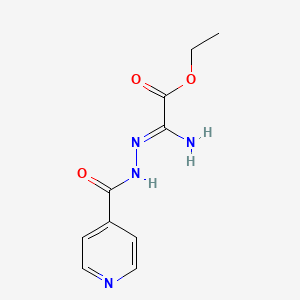
![N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline](/img/structure/B15283986.png)
